N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide, also known as PQR309, is a novel and potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. It is currently being studied for its potential use in the treatment of cancer and other diseases.
Wirkmechanismus
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide inhibits the PI3K and mTOR pathways, which are involved in cell growth, proliferation, and survival. By inhibiting these pathways, N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide in lab experiments is its potency and specificity for the PI3K and mTOR pathways. However, one limitation is that it may not be effective in all types of cancer and may have different effects on different cell types.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on developing new formulations of N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide for improved delivery and efficacy. Additionally, further studies could be conducted to better understand the mechanism of action of N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide and its potential use in combination with other cancer treatments.
Synthesemethoden
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide is synthesized using a multi-step process that involves the reaction of 2-amino-5-methylbenzoic acid with 5-methylfurfural in the presence of trifluoroacetic acid to produce the intermediate 2-(5-methylfuran-2-yl)benzoic acid. This intermediate is then reacted with N-methylmorpholine and isobutyl chloroformate to produce the corresponding N-methyl-N-[(5-methylfuran-2-yl)methyl]benzoic acid ester. The ester is then reacted with 2-chloroquinoline-5-carboxamide in the presence of triethylamine to produce N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-8-9-13(21-12)11-19(2)17(20)15-5-3-7-16-14(15)6-4-10-18-16/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQWLEHPCCMKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=C3C=CC=NC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.